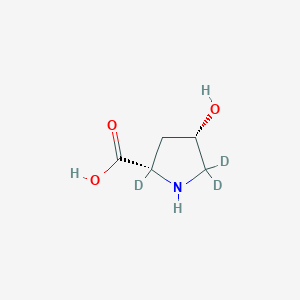
cis-4-Hydroxy-L-proline-d3 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CIS-4-HYDROXY-L-PROLINE-2,5,5-D3: is a deuterated form of cis-4-hydroxy-L-proline, a proline analogue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 can be synthesized through chemical and enzymatic methods. One common synthetic route involves the hydroxylation of L-pipecolic acid using L-proline cis-4-hydroxylases. The reaction typically requires the presence of α-ketoglutarate and ascorbic acid to maintain the stability of Fe (II) ions, which are crucial for the hydroxylation process .
Industrial Production Methods: Industrial production of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 often involves large-scale enzymatic hydroxylation processes. These processes are optimized to ensure high yields and purity of the final product. The use of whole-cell catalysis and continuous supplementation of Fe (II) ions are common strategies to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyproline derivatives, while reduction can produce proline analogues with altered functional groups .
Applications De Recherche Scientifique
CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its role in inhibiting collagen synthesis, making it valuable in research related to fibrosis and other collagen-related disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 involves its ability to inhibit collagen synthesis. The compound prevents the deposition of triple-helical collagen on the cell layer, thereby inhibiting fibroblast growth. This action is mediated through the inhibition of prolyl hydroxylase, an enzyme crucial for collagen biosynthesis .
Comparaison Avec Des Composés Similaires
Trans-4-Hydroxy-L-Proline: Another hydroxyproline isomer with similar structural properties but different biological activities.
Trans-3-Hydroxy-L-Proline: A minor analogue of hydroxyproline with distinct physiological roles.
CIS-4-HYDROXY-L-PROLINE: The non-deuterated form of the compound with similar inhibitory effects on collagen synthesis
Uniqueness: CIS-4-HYDROXY-L-PROLINE-2,5,5-D3 is unique due to its deuterated nature, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
(2S,4S)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1/i2D2,4D |
Clé InChI |
PMMYEEVYMWASQN-SHLVEUKBSA-N |
SMILES isomérique |
[2H][C@]1(C[C@@H](C(N1)([2H])[2H])O)C(=O)O |
SMILES canonique |
C1C(CNC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


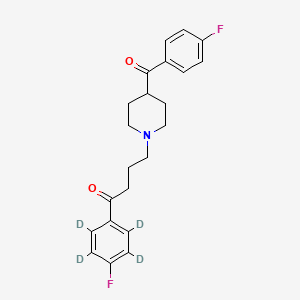


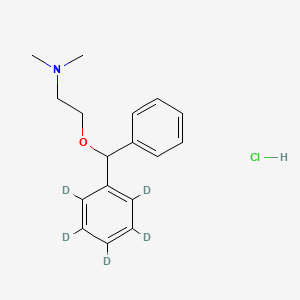
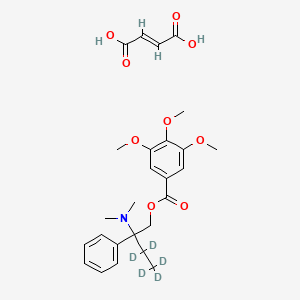
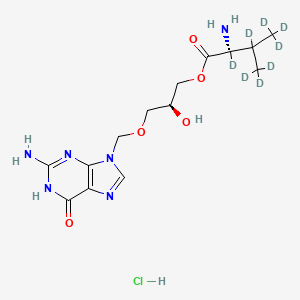

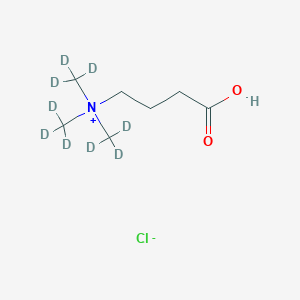
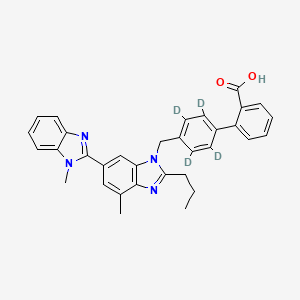

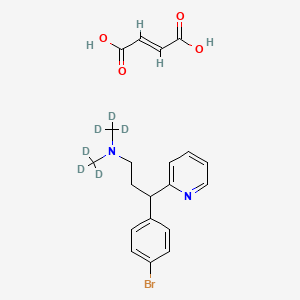
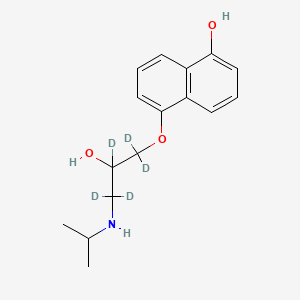
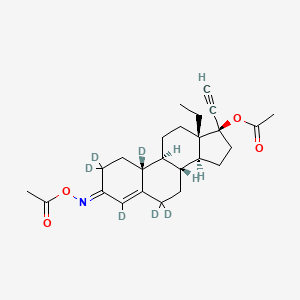
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
